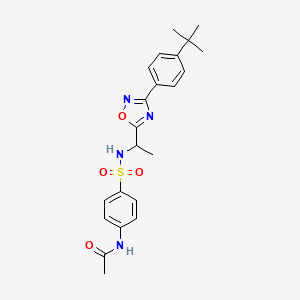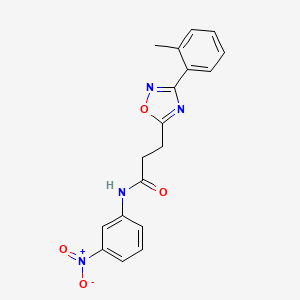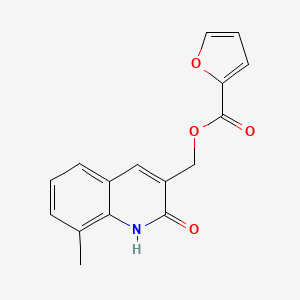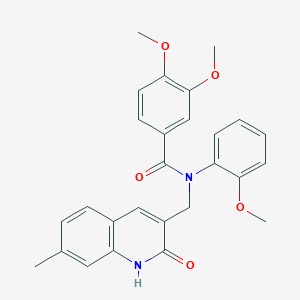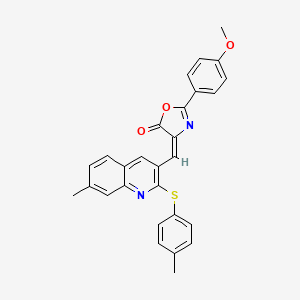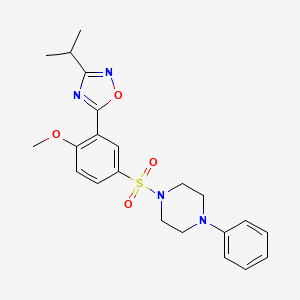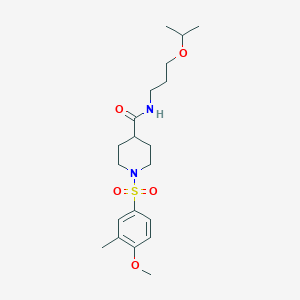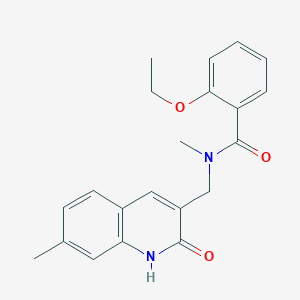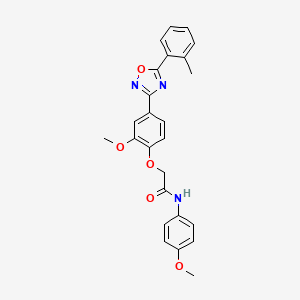![molecular formula C21H26N4O B7696980 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is a complex organic compound that contains a pyrazolo[3,4-b]quinoline core structure. Pyrazoloquinolines are nitrogen-containing heterocycles that are often found in bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoloquinolines can undergo a variety of reactions, including those involving their nitrogen atoms or any functional groups they may have .作用机制
The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide involves the binding of the compound to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream substrates. This results in the inhibition of various cellular processes, including cell cycle progression and cell proliferation. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. The compound has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In addition, the compound has been shown to have neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the major advantages of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide is its selectivity for protein kinases, which makes it a useful tool for studying the role of specific kinases in various cellular processes. In addition, the compound has been shown to have potent anti-cancer and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide. One area of research could be to further investigate the compound's potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another area of research could be to explore the compound's neuroprotective effects in more detail and investigate its potential as a treatment for neurodegenerative diseases. Additionally, future research could focus on improving the compound's solubility and bioavailability to make it more suitable for use in drug development.
合成方法
The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide is a multi-step process that involves the condensation of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde with cyclohexanecarboxylic acid in the presence of a coupling reagent like EDCI or HATU. The resulting intermediate is then subjected to a reduction step using sodium borohydride or lithium aluminum hydride to yield the final product.
科学研究应用
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to selectively inhibit various protein kinases, including CDKs, GSK-3β, and CK2, which are involved in the regulation of cell cycle progression, cell proliferation, and apoptosis. The inhibition of these kinases by this compound has been demonstrated to have anti-cancer and anti-inflammatory effects in various preclinical models.
属性
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-3-11-25-20-17(13-16-12-14(2)9-10-18(16)22-20)19(24-25)23-21(26)15-7-5-4-6-8-15/h9-10,12-13,15H,3-8,11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSYLYAESBTNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
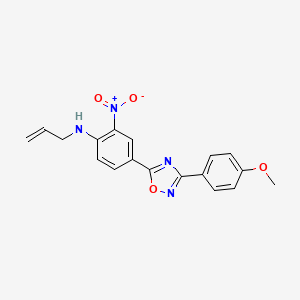
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)

